The Suzuki-Miyaura reaction is a powerful tool for constructing carbon-carbon bonds between various organic molecules. Potassium (Z)-but-2-en-2-yltrifluoroborate acts as a source of the (Z)-but-2-en-2-yl group, which can be coupled with a wide range of aryl, alkenyl, or alkyl halides and triflates in the presence of a palladium catalyst []. This reaction offers several advantages, including high functional group tolerance, mild reaction conditions, and good to excellent yields.
Several research articles have documented the successful utilization of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings. For instance, a study by Ley et al. explored the application of this compound in copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Similarly, Doucet et al. demonstrated the effectiveness of Potassium (Z)-but-2-en-2-yltrifluoroborate in Suzuki-Miyaura couplings with various alkyl electrophiles [].
Potassium (Z)-but-2-en-2-yltrifluoroborate is an organoboron compound with the molecular formula C₄H₇BF₃K and a molecular weight of 162.00 g/mol. This compound features a trifluoroborate group, which is known for its utility in various synthetic organic chemistry applications, particularly in cross-coupling reactions. The compound exists as a potassium salt, where potassium acts as a counterion to the negatively charged trifluoroborate group. The structure can be represented by the following canonical SMILES notation: [B-](C(=CC)C)(F)(F)F.[K+]
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While specific data on Potassium (Z)-but-2-en-2-yltrifluoroborate is limited, some general safety considerations for organoboron compounds apply:
Potassium (Z)-but-2-en-2-yltrifluoroborate is primarily utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling, where it reacts with various electrophiles such as aryl or alkenyl halides to form carbon-carbon bonds. This compound can also participate in palladium-catalyzed reactions, enabling the formation of diverse boronate ester derivatives from aryl chlorides . The reactivity of the trifluoroborate moiety allows for selective transformations under mild conditions, making it an attractive reagent for organic synthesis.
Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods:
Potassium (Z)-but-2-en-2-yltrifluoroborate finds applications primarily in synthetic organic chemistry. Its main uses include:
Interaction studies involving potassium (Z)-but-2-en-2-yltrifluoroborate typically focus on its reactivity with electrophiles in various synthetic pathways. Research indicates that this compound can engage in selective reactions under mild conditions, which may facilitate the development of more efficient synthetic routes in organic chemistry. Studies on its interactions with biological systems are still emerging and require further exploration to understand its full potential .
Several compounds share structural characteristics with potassium (Z)-but-2-en-2-yltrifluoroborate, particularly those containing trifluoroborate groups or similar alkene functionalities. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Potassium (Z)-but-2-en-1-yltrifluoroborate | C₄H₇BF₃K | Different alkene position affecting reactivity |
Potassium 3-methylbutanetrifluoroborate | C₅H₉BF₃K | More branched structure leading to different reactivity |
Potassium phenyltrifluoroborate | C₆H₅BF₃K | Aromatic character providing distinct coupling behavior |
The uniqueness of potassium (Z)-but-2-en-2-yltrifluoroborate lies in its specific geometric configuration and the presence of both alkene and trifluoroborate functionalities, which collectively enhance its utility in synthetic applications compared to other similar compounds .
Irritant